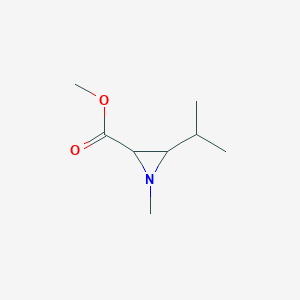
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate, also known as MIMAC, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This aziridine derivative has been found to exhibit promising anticancer properties, making it a subject of interest for researchers in the field of oncology.
Mecanismo De Acción
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate exerts its anticancer activity by inducing apoptosis in cancer cells. The compound has been found to activate the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins such as Bcl-2. Moreover, Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has been found to inhibit the growth and migration of cancer cells by disrupting the microtubule network. The compound binds to tubulin and prevents its polymerization, leading to mitotic arrest and cell death.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has been found to exhibit low toxicity towards normal cells, indicating its potential as a selective anticancer agent. In addition to its anticancer activity, Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has been found to exhibit anti-inflammatory and antioxidant properties. The compound has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to scavenge free radicals, thereby protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has several advantages for lab experiments, including its high purity and good yields. Moreover, the compound exhibits potent anticancer activity against a wide range of cancer cell lines, making it a valuable tool for studying the mechanisms of cancer cell death. However, Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has some limitations, including its low solubility in water and its potential for off-target effects. These limitations need to be taken into consideration when designing experiments using Methyl 3-isopropyl-1-methylaziridine-2-carboxylate.
Direcciones Futuras
There are several future directions for research on Methyl 3-isopropyl-1-methylaziridine-2-carboxylate. First, the mechanism of action of Methyl 3-isopropyl-1-methylaziridine-2-carboxylate needs to be further elucidated to identify its molecular targets and signaling pathways. Second, the pharmacokinetics and pharmacodynamics of Methyl 3-isopropyl-1-methylaziridine-2-carboxylate need to be studied to optimize its dosing regimen and minimize its toxicity. Third, the anticancer activity of Methyl 3-isopropyl-1-methylaziridine-2-carboxylate needs to be validated in animal models of cancer to evaluate its in vivo efficacy. Fourth, the potential of Methyl 3-isopropyl-1-methylaziridine-2-carboxylate to be used in combination with other anticancer agents needs to be explored to enhance its therapeutic efficacy. Finally, the development of Methyl 3-isopropyl-1-methylaziridine-2-carboxylate derivatives with improved solubility and selectivity is an area of active research.
Métodos De Síntesis
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate can be synthesized through a multistep reaction involving the reaction of 3-isopropyl-1-methylaziridine-2-carboxylic acid with methanol and thionyl chloride. The resulting intermediate is then treated with methylamine to yield Methyl 3-isopropyl-1-methylaziridine-2-carboxylate. This synthesis method has been reported to yield high purity Methyl 3-isopropyl-1-methylaziridine-2-carboxylate with good yields.
Aplicaciones Científicas De Investigación
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In vitro studies have shown that Methyl 3-isopropyl-1-methylaziridine-2-carboxylate induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Moreover, Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has been found to inhibit the growth and migration of cancer cells by targeting the microtubule network. These findings suggest that Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has the potential to be developed as a novel anticancer agent.
Propiedades
Número CAS |
132141-31-2 |
|---|---|
Nombre del producto |
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate |
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
methyl 1-methyl-3-propan-2-ylaziridine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6-7(9(6)3)8(10)11-4/h5-7H,1-4H3 |
Clave InChI |
SETZGBAMDDIYFG-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(N1C)C(=O)OC |
SMILES canónico |
CC(C)C1C(N1C)C(=O)OC |
Sinónimos |
2-Aziridinecarboxylicacid,1-methyl-3-(1-methylethyl)-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



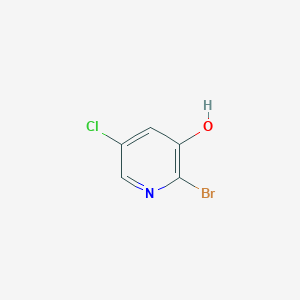
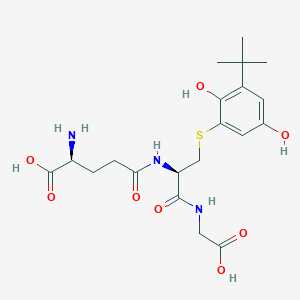


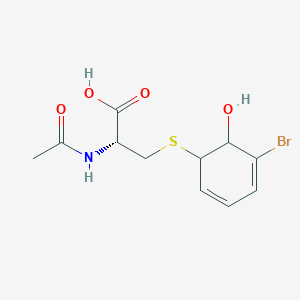
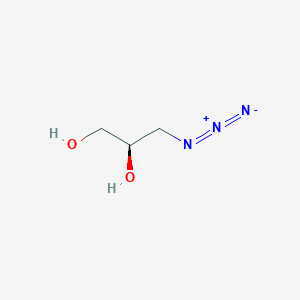


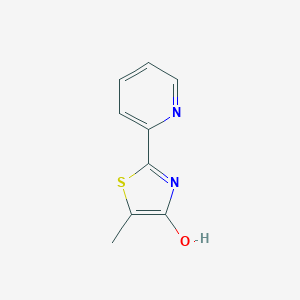
![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)
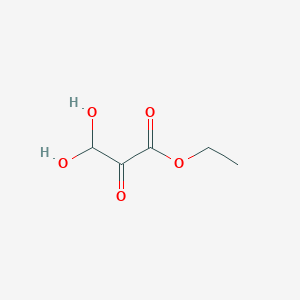
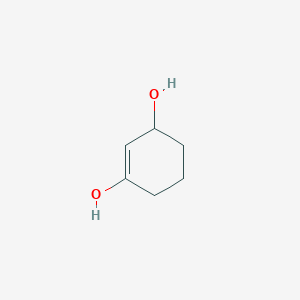

![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)